molecular formula C17H16O4 B404501 2-(4-Ethoxyphenyl)-2-oxoethyl benzoate

2-(4-Ethoxyphenyl)-2-oxoethyl benzoate

Cat. No.: B404501
M. Wt: 284.31g/mol
InChI Key: GAWKHCPARPSXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-2-oxoethyl benzoate is an ester derivative characterized by a phenacyl group (2-oxoethyl) substituted with a 4-ethoxyphenyl moiety and a benzoate ester. Its molecular structure (C₁₇H₁₆O₄) includes a central ketone-oxygen bridge, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31g/mol

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] benzoate

InChI

InChI=1S/C17H16O4/c1-2-20-15-10-8-13(9-11-15)16(18)12-21-17(19)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

GAWKHCPARPSXJB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl rings (Table 1). Key examples include:

Compound Name R₁ (Phenacyl Substituent) R₂ (Benzoate Substituent) Molecular Weight Key References
2-(4-Ethoxyphenyl)-2-oxoethyl benzoate 4-Ethoxy H 284.31 g/mol -
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-Bromo 4-Methyl 347.20 g/mol
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate 2,4-Dichloro 4-Methoxy 353.18 g/mol
2-(4-Fluorophenyl)-2-oxoethyl 2-methoxybenzoate 4-Fluoro 2-Methoxy 302.28 g/mol

Substituent Impact :

  • Ethoxy groups may confer higher lipophilicity than methoxy .
  • Electron-withdrawing groups (e.g., bromo, chloro, fluoro) : Improve electrophilicity at the ketone moiety, facilitating nucleophilic reactions. Halogenated analogs are often used in crystallography due to enhanced diffraction properties .

Physicochemical Properties

  • Solubility : Ethoxy-substituted derivatives are less polar than halogenated analogs, favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate).
  • Melting Points : Halogenated compounds (e.g., 4-bromo derivative: 347.20 g/mol) typically exhibit higher melting points due to stronger intermolecular interactions (e.g., C–H···O hydrogen bonds and halogen bonding) .
  • Stability : Methoxy and ethoxy groups may reduce susceptibility to oxidative degradation compared to nitro or sulfonyl substituents .

Crystallographic Insights

  • 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate (): The crystal structure (space group P2₁/c) reveals a planar phenacyl group and dihedral angles of 84.6° between aromatic rings. Stabilized by C–H···O interactions .
  • 2-(4-Fluorophenyl)-2-oxoethyl 2-methoxybenzoate (): Exhibits similar planar geometry but with a shorter C=O bond (1.204 Å vs. 1.214 Å in bromo analog), reflecting fluorine’s electronegativity .

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